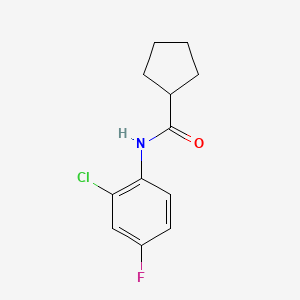
N-(4-acetylphenyl)-2-thiophen-3-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-thiophen-3-ylacetamide, commonly known as ATAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ATAA is a member of the acetamide class of compounds and is structurally similar to other acetamide derivatives, such as paracetamol and acetazolamide.
作用機序
The exact mechanism of action of ATAA is not fully understood. However, it is believed that ATAA exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell proliferation, oxidative stress-induced neuronal damage, and inflammation. ATAA has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and carbonic anhydrase, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
ATAA has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, neuroprotection, and anti-inflammatory activity. ATAA has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II and carbonic anhydrase. In addition, ATAA has been shown to protect neurons against oxidative stress-induced damage by increasing the activity of antioxidant enzymes. Furthermore, ATAA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
ATAA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well-characterized. In addition, ATAA has been shown to exhibit potent anti-cancer, neuroprotective, and anti-inflammatory activity, making it an attractive candidate for further research. However, there are also some limitations to using ATAA in lab experiments. For example, the exact mechanism of action of ATAA is not fully understood, which makes it difficult to design experiments to elucidate its therapeutic effects. Furthermore, the potential side effects of ATAA on normal cells and tissues are not well-characterized, which could limit its clinical applications.
将来の方向性
Despite the limitations, there are several future directions for research on ATAA. One potential direction is to investigate the use of ATAA as a chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and colon cancer. Another potential direction is to investigate the neuroprotective effects of ATAA in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the anti-inflammatory activity of ATAA could be explored further for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the mechanism of action of ATAA could be further elucidated to better understand its therapeutic effects and to design more effective experiments to test its efficacy.
合成法
The synthesis of ATAA involves the reaction of 4-acetylphenyl isothiocyanate with 3-thiopheneacetic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ATAA. The synthesis of ATAA is relatively straightforward and can be achieved using commonly available reagents.
科学的研究の応用
ATAA has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. ATAA has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, ATAA has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10(16)12-2-4-13(5-3-12)15-14(17)8-11-6-7-18-9-11/h2-7,9H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSPSWNGTOXIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49674921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)


![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)
![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)

![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)